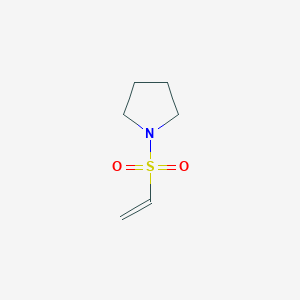

1-(Ethenesulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-ethenylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S/c1-2-10(8,9)7-5-3-4-6-7/h2H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRYWKDCEDIJKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40579381 | |

| Record name | 1-(Ethenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87975-58-4 | |

| Record name | 1-(Ethenesulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40579381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(ethenesulfonyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 1 Ethenesulfonyl Pyrrolidine and Analogous Structures

Direct N-Functionalization Strategies

Direct N-functionalization strategies involve the formation of a bond between the nitrogen atom of pyrrolidine (B122466) and an ethenesulfonyl group. This is a common and straightforward approach for the synthesis of the target compound and its analogs.

Nucleophilic Addition of Pyrrolidine to Ethenesulfonyl Derivatives

The nucleophilic character of the secondary amine in pyrrolidine allows it to readily attack electron-deficient sulfur centers or activated double bonds of ethenesulfonyl derivatives.

A primary method for the synthesis of 1-(ethenesulfonyl)pyrrolidine involves the reaction of pyrrolidine with an ethenesulfonyl halide, most commonly ethenesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks the electrophilic sulfur atom of the ethenesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the desired sulfonamide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is also crucial and is often an aprotic solvent like dichloromethane (B109758) or diethyl ether to avoid side reactions.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Pyrrolidine | Ethenesulfonyl chloride | Triethylamine | Dichloromethane | 1-(Ethenesulfonyl)pyrrolidine |

| Pyrrolidine | 2-Chloroethanesulfonyl chloride | Pyridine | Diethyl ether | 1-(2-Chloroethylsulfonyl)pyrrolidine |

The general mechanism for this reaction involves the nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl sulfur, followed by the elimination of the halide ion.

Vinyl sulfones, such as divinyl sulfone, are excellent Michael acceptors due to the electron-withdrawing nature of the sulfonyl group, which activates the carbon-carbon double bond for nucleophilic attack. Pyrrolidine can act as a nucleophile in a Michael-type conjugate addition to these acceptors. In the case of divinyl sulfone, a double Michael addition can occur, where two molecules of pyrrolidine add to the two vinyl groups. However, by controlling the stoichiometry of the reactants, a single addition can be favored to yield 1-(ethenesulfonyl)pyrrolidine.

This reaction is often carried out under mild conditions and can be catalyzed by both acids and bases. The use of a protic solvent can facilitate the proton transfer steps in the reaction mechanism. The reaction of pyrrolidine with phenyl vinyl sulfone is another example of this type of transformation, leading to the formation of a β-amino sulfone.

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product |

| Pyrrolidine | Divinyl Sulfone | Stoichiometric control | 1-(Ethenesulfonyl)pyrrolidine |

| Pyrrolidine | Phenyl Vinyl Sulfone | Protic solvent | 1-(2-(Phenylsulfonyl)ethyl)pyrrolidine |

Pyrrolidine Ring Construction Strategies Utilizing Ethenesulfonyl Reagents

An alternative to the direct functionalization of a pre-formed pyrrolidine ring is the construction of the heterocyclic ring itself, incorporating the ethenesulfonyl moiety during the cyclization process.

[3+2] Cycloaddition Reactions Employing Ethenesulfonyl Derivatives as Dipolarophiles

The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered rings. In the context of synthesizing pyrrolidine-sulfonyl systems, ethenesulfonyl derivatives, particularly vinyl sulfones, can act as effective dipolarophiles. They react with 1,3-dipoles, such as azomethine ylides, to form highly substituted pyrrolidine rings.

The sulfonyl group in the vinyl sulfone activates the double bond, making it more reactive towards the dipole. The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the dipole and the dipolarophile, as well as the reaction conditions. This method allows for the direct installation of the sulfonyl group onto the pyrrolidine ring during its formation.

A cascade reaction involving the [3+2] cycloaddition of cinnamyl azides with vinyl sulfones has been reported to directly generate dihydro-pyrrolo-pyrazole heterocycles. nih.gov This demonstrates the utility of vinyl sulfones in complex multi-step reaction sequences initiated by a cycloaddition.

| 1,3-Dipole | Dipolarophile | Product |

| Azomethine Ylide | Phenyl Vinyl Sulfone | Substituted 1-(Phenylsulfonyl)pyrrolidine |

| Cinnamyl Azide | Methyl Vinyl Sulfone | Dihydro-pyrrolo-pyrazole |

The development of asymmetric catalytic versions of the [3+2] cycloaddition reaction provides an efficient route to enantiomerically enriched pyrrolidine derivatives. Chiral Lewis acids or organocatalysts can be employed to control the stereochemical outcome of the reaction between an azomethine ylide and a vinyl sulfone.

Various metal-ligand complexes, often involving copper(I) or silver(I) salts with chiral phosphine (B1218219) ligands, have been shown to be effective catalysts for these transformations. thieme.deacs.org These catalysts can coordinate to the reactants, creating a chiral environment that directs the approach of the dipole and dipolarophile, leading to the preferential formation of one enantiomer of the pyrrolidine product. The choice of the chiral ligand is critical in achieving high levels of enantioselectivity.

| Catalyst System | 1,3-Dipole Precursor | Dipolarophile | Enantiomeric Excess (ee) |

| Chiral L-tert-leucine-derived AmidPhos-Ag2CO3 | Imino esters | Various electron-deficient alkenes | High |

| Copper(I)/ClickFerrophos Complex | Azomethine Ylides | Vinyl sulfones, acrylates, maleates | High |

| AgOAc/FAP ligand | Aldehydes, aminoesters | Various dipolarophiles | up to 97% |

These asymmetric methodologies are of significant importance as they provide access to chiral pyrrolidine-sulfonyl scaffolds, which are valuable building blocks in medicinal chemistry and drug discovery. mdpi.com

Tandem Cycloaddition-Sulfur Fluoride (B91410) Exchange (SuFEx) Processes

A powerful strategy for the synthesis of pyrrolidine rings bearing a sulfonyl fluoride group, a precursor to the ethenesulfonyl moiety, involves a tandem [3+2] cycloaddition–Sulfur Fluoride Exchange (SuFEx) click reaction. This approach utilizes the reaction of o-hydroxyaryl azomethines with ethenesulfonyl fluorides, catalyzed by a Brønsted base. rsc.org

The reaction is proposed to proceed through the deprotonation of the imine to form an anion, which then undergoes a Michael addition with the ethenesulfonyl fluoride. researchgate.net Subsequent intramolecular cyclization and SuFEx click reaction lead to the formation of sulfochromeno[4,3-b]pyrrolidines in high yields. rsc.org The use of molecular sieves is crucial to scavenge the HF generated during the SuFEx step, which would otherwise neutralize the base catalyst. rsc.orgresearchgate.net

This methodology has been shown to be effective for a variety of substituted β-aryl ethenesulfonyl fluorides, with different electronic properties and substitution patterns on the aryl ring having minimal impact on the reaction yield. researchgate.net

Table 1: Examples of Substituted β-Aryl Ethenesulfonyl Fluorides Used in Tandem Cycloaddition-SuFEx Reactions researchgate.net

| Entry | β-Aryl Substituent | Product Yield (%) |

| 1 | Phenyl | 95 |

| 2 | 4-Methylphenyl | 96 |

| 3 | 4-Methoxyphenyl | 97 |

| 4 | 4-Chlorophenyl | 92 |

| 5 | 4-Bromophenyl | 94 |

| 6 | 2-Naphthyl | 99 |

| 7 | 2-Thienyl | 84 |

Reaction conditions: o-hydroxy aromatic aldimine, ethenesulfonyl fluoride, triethylamine (0.8 equiv.), 4 Å molecular sieves, MeCN, room temperature, 24 hours.

Intramolecular Cyclization Cascades Involving Vinyl Sulfones

Intramolecular cyclization reactions involving vinyl sulfones provide a versatile route to pyrrolidine and other nitrogen-containing heterocyclic structures. These reactions often proceed through a cascade mechanism, allowing for the rapid construction of complex molecular architectures.

One such approach involves the conjugate addition of amino alcohols to vinyl sulfones, followed by subsequent chemical transformations to induce cyclization. This method has been successfully employed in the synthesis of substituted pyrrolidines. nih.gov

Another strategy utilizes a radical cyclization cascade. This process can be initiated under mild photocatalytic conditions and allows for the synthesis of multi-functionalized spirocyclic vinyl sulfones from readily available starting materials. The reaction proceeds through a cascade of radical cyclization followed by a (hetero)aryl migration, leading to the formation of complex scaffolds, including medium-sized ring-fused spirocyclic vinyl sulfones. rsc.org

The cyclization of amino alcohols with vinyl sulfones can be accompanied by stereospecific rearrangements, which are crucial to consider for the controlled synthesis of chiral pyrrolidine derivatives. A notable rearrangement occurs when amino alcohols derived from α-amino acids undergo conjugate addition to vinyl sulfones. Subsequent N-benzylation, chlorination, and intramolecular alkylation lead to substituted pyrrolidines. nih.gov

During this process, a stereospecific rearrangement of substituents from the α-position of the initial amine to the β-position of the final pyrrolidine product is observed. This rearrangement is believed to proceed through an aziridinium (B1262131) ion intermediate. nih.gov

A different type of rearrangement has been observed in the reaction of (2-piperidine)methanol or 2-(2-piperidine)ethanol with phenyl trans-1-propenyl sulfone. In this case, the methyl group from the β-position of the sulfone appears to migrate to the α-position. This is rationalized by an initial isomerization of the trans-1-propenyl sulfone to phenyl 2-propenyl sulfone, catalyzed by the benzenesulfinate (B1229208) anion. This is followed by conjugate addition of the amino group to the isomerized sulfone, and subsequent chlorination and intramolecular alkylation to yield the rearranged product. nih.gov

Table 2: Observed Rearrangements in the Cyclization of Amino Alcohols with Vinyl Sulfones nih.gov

| Starting Amino Alcohol | Vinyl Sulfone | Key Rearrangement Observation |

| Derived from α-amino acid | Unsubstituted vinyl sulfone | Stereospecific migration of substituent from amine α-position to product β-position. |

| (2-Piperidine)methanol | Phenyl trans-1-propenyl sulfone | Apparent migration of the methyl group from the sulfone β-position to the α-position. |

Synthetic Routes to Functionalized 1-(Ethenesulfonyl)pyrrolidine Derivatives

The functionalization of the 1-(ethenesulfonyl)pyrrolidine scaffold can be achieved through various synthetic strategies, primarily focusing on the modification of the vinyl sulfone moiety. The electron-withdrawing nature of the sulfonyl group makes the double bond susceptible to a range of nucleophilic addition and cycloaddition reactions.

One approach involves the use of 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) as versatile hubs for diversification. These compounds can undergo stereoselective Michael-type additions with various nucleophiles, including secondary amines, carboxylates, and halides, to generate β-substituted alkenyl sulfonyl fluorides. This "Diversity Oriented Clicking" (DOC) approach allows for the rapid synthesis of a library of functionalized vinyl sulfonyl fluorides. nih.gov While not directly starting from 1-(ethenesulfonyl)pyrrolidine, this methodology highlights the reactivity of related vinyl sulfonyl fluoride systems and suggests that similar transformations could be applied to introduce functionality to the vinyl group of 1-(ethenesulfonyl)pyrrolidine.

The vinyl sulfonamide moiety itself can also be a participant in various ring-closing reactions to form skeletally diverse sultams (cyclic sulfonamides). By pairing the vinyl sulfonamide with other functional groups, intramolecular reactions such as Michael additions, Diels-Alder reactions, Heck reactions, and ring-closing metathesis can be utilized to construct more complex heterocyclic systems. nih.gov

Furthermore, the synthesis of functionalized vinyl sulfonamides can be achieved by reacting multifunctional amines with 2-chloroethanesulfonyl chloride. This allows for the introduction of various functionalities onto the nitrogen atom of the sulfonamide prior to the formation of the vinyl group. rsc.org

Table 3: Potential Functionalization Reactions of the Ethenesulfonyl Group

| Reaction Type | Reagents/Conditions | Potential Product |

| Michael Addition | Nucleophiles (e.g., amines, thiols, carbanions) | β-substituted-ethylsulfonylpyrrolidine |

| [3+2] Cycloaddition | 1,3-dipoles (e.g., azides, nitrile oxides) | Functionalized pyrrolidinyl-sulfonyl heterocycle |

| Diels-Alder Reaction | Dienes | Cyclohexene-fused sulfonylpyrrolidine |

| Heck Reaction | Aryl halides, Pd catalyst | Aryl-substituted vinylsulfonylpyrrolidine |

Chemical Reactivity and Transformational Chemistry of 1 Ethenesulfonyl Pyrrolidine Systems

Reactivity of the Ethenesulfonyl Moiety

The ethenesulfonyl group is a highly activated vinyl system, making it a versatile participant in several key chemical transformations.

Michael Acceptor Behavior

The vinyl sulfone functional group is a potent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. nih.govrsc.org This reactivity is attributed to the strong electron-withdrawing capacity of the sulfonyl group, which polarizes the carbon-carbon double bond and makes the β-carbon highly electrophilic. rsc.org Studies have shown that vinyl sulfones are significantly more reactive towards thiol-Michael additions than analogous acrylates, demonstrating their high selectivity. rsc.orgrsc.org In fact, the reaction rate of ethyl vinyl sulfone with hexanethiol has been observed to be approximately seven times higher than that of hexyl acrylate (B77674). rsc.org The kinetics of these reactions are influenced by the presence of anionic species, and competing protic species other than the thiol can impede the reaction rate. rsc.org The electrophilicity of ethenesulfonyl fluoride (B91410) (ESF), a precursor to compounds like 1-(ethenesulfonyl)pyrrolidine, has been quantified, ranking it among the most powerful Michael acceptors. nih.gov This inherent reactivity allows for the facile introduction of the sulfonyl moiety into various molecular frameworks. sigmaaldrich.com

Table 1: Examples of Michael Addition Reactions to Vinyl Sulfones

| Nucleophile | Product | Reference |

|---|---|---|

| Thiol | Thioether | rsc.orgrsc.org |

| Aldehyde | γ-Keto sulfone | acs.org |

| Amine | β-Amino sulfone | rsc.org |

| Malonate | Adduct | researchgate.net |

Participation in Cycloaddition Reactions (e.g., [2+n] Additions)

The electron-deficient nature of the double bond in the ethenesulfonyl group also allows it to participate as a 2π component in various cycloaddition reactions. nih.gov Vinyl sulfones have been employed as dipolarophiles in 1,3-dipolar cycloadditions with dipoles such as azomethine ylides, leading to the formation of five-membered heterocyclic rings. nih.govmdpi.com These reactions provide a powerful method for the stereoselective construction of complex cyclic systems. nih.gov Additionally, vinyl sulfones can act as dienophiles in Diels-Alder [4+2] cycloaddition reactions, reacting with dienes to form six-membered rings. acs.org The strong electron-withdrawing sulfonyl group activates the dienophile for reactions with electron-rich dienes. acs.org The versatility of vinyl sulfones in cycloadditions extends to [3+2] cycloadditions with vinylcyclopropanes, further highlighting their utility in constructing diverse carbocyclic frameworks. uni-mainz.de

Table 2: Representative Cycloaddition Reactions of Vinyl Sulfones

| Reaction Type | Dipole/Diene | Resulting Ring System | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine (B122466) | mdpi.comresearchgate.netmdpi.com |

| [4+2] Diels-Alder | Cyclopentadiene | Bicyclic Alkene | acs.org |

| [3+2] Cycloaddition | Vinylcyclopropane | Cyclopentane | uni-mainz.de |

| [3+2] Cycloaddition | Nitrile Imine | Pyrazoline | researchgate.net |

Sulfur(VI) Fluoride Exchange (SuFEx) Reactions of Ethenesulfonyl Fluoride Components

Ethenesulfonyl fluoride (ESF) is a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a click chemistry concept developed by K. Barry Sharpless. thieme-connect.comalfa-chemistry.comthieme-connect.com SuFEx reactions involve the formation of robust covalent bonds from a sulfur(VI) hub. thieme-connect.commonash.edu ESF is considered a cornerstone of SuFEx chemistry due to its versatile reactivity. thieme-connect.com The sulfonyl fluoride group (-SO₂F) is exceptionally stable yet can be selectively activated to react with nucleophiles, making it a valuable connector in chemical synthesis, materials science, and chemical biology. sigmaaldrich.comenamine.net The SuFEx process allows for the reliable creation of molecular connections, and ESF serves as a critical hub for these transformations. thieme-connect.comthieme-connect.com This reactivity has been harnessed to modify proteins and discover new covalent inhibitors. nih.gov

Table 3: Key Features of SuFEx Reactions with Ethenesulfonyl Fluoride

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Click Chemistry | thieme-connect.comalfa-chemistry.com |

| Key Reagent | Ethenesulfonyl Fluoride (ESF) | thieme-connect.commonash.edu |

| Bond Formed | Covalent S(VI)-X bond (e.g., sulfonate ester, sulfonamide) | alfa-chemistry.com |

| Key Characteristic | High stability and selective reactivity of the S-F bond | sigmaaldrich.com |

| Applications | Bioconjugation, drug discovery, materials science | sigmaaldrich.comnih.gov |

Reactivity of the Pyrrolidine Nitrogen and Ring System

The pyrrolidine component of the molecule also exhibits characteristic reactivity, primarily centered around the nucleophilicity of the nitrogen atom and the potential for functionalization of the ring itself.

Nucleophilic Properties of the Pyrrolidine Nitrogen in Reactions with Sulfonyl Substrates

The nitrogen atom in the pyrrolidine ring is a secondary amine and possesses nucleophilic properties. nih.govwikipedia.org This nucleophilicity allows it to react with various electrophiles. nih.gov While the nitrogen in 1-(ethenesulfonyl)pyrrolidine is bonded to a strong electron-withdrawing sulfonyl group, which reduces its basicity and nucleophilicity compared to an unsubstituted pyrrolidine, it can still participate in reactions under appropriate conditions. The nucleophilicity of pyrrolidines has been systematically studied, and it is known that their reactivity is influenced by substituents and the solvent environment. nih.govrsc.orgacs.org For instance, the nucleophilicity of pyrrolidine is significantly affected by hydrogen bonding interactions with protic solvents like methanol. rsc.org In the context of reactions with sulfonyl substrates, the pyrrolidine nitrogen can act as a nucleophile, although its reactivity will be tempered by the attached ethenesulfonyl group.

Table 4: Factors Influencing Pyrrolidine Nucleophilicity

| Factor | Effect on Nucleophilicity | Reference |

|---|---|---|

| Substituents | Electron-withdrawing groups decrease nucleophilicity | nih.gov |

| Solvent | Protic solvents can decrease nucleophilicity through H-bonding | rsc.org |

| Ring Pucker | Conformation can influence the accessibility of the lone pair | nih.gov |

| Steric Hindrance | Bulky substituents can hinder approach to the nitrogen | nih.gov |

Functionalization of the Pyrrolidine Ring through Carbon-Hydrogen Activation

While the primary reactivity of 1-(ethenesulfonyl)pyrrolidine is dominated by the ethenesulfonyl moiety and the pyrrolidine nitrogen, modern synthetic methods offer pathways for the functionalization of the pyrrolidine ring itself through C-H activation. Although specific examples for 1-(ethenesulfonyl)pyrrolidine are not prevalent in the provided search results, the functionalization of N-substituted pyrrolidines is a well-established area of research. These methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, providing a powerful tool for modifying the pyrrolidine scaffold. For instance, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been demonstrated. Copper-catalyzed intramolecular amination of remote C(sp³)-H bonds is another strategy to construct pyrrolidine derivatives. These approaches highlight the potential for late-stage functionalization of the pyrrolidine ring in complex molecules.

Table 5: Methods for Pyrrolidine Ring Functionalization

| Reaction Type | Catalyst/Reagent | Bond Formed | Reference |

|---|---|---|---|

| α-Arylation | Palladium catalyst | C-C | organic-chemistry.org |

| Remote C-H Amination | Copper catalyst | C-N | nih.gov |

| Ring Contraction of Pyridines | Photochemical methods | C-C | nih.gov |

| Cycloaddition Reactions | Various catalysts | C-C, C-N | researchgate.netmdpi.com |

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving the ethenesulfonyl group is key to optimizing reaction conditions and predicting product outcomes. These reactions often proceed through complex, multi-step pathways involving charged or radical intermediates, with catalysts playing a pivotal role in guiding the reaction course.

Reactions involving the ethenesulfonyl group frequently proceed via cycloaddition pathways to form pyrrolidine rings. A prominent example is the tandem [3+2] cycloaddition-Sulfur Fluoride Exchange (SuFEx) click reaction between ethenesulfonyl fluorides and azomethine ylides. A plausible mechanism for this transformation begins with the Brønsted base-catalyzed deprotonation of an imine, such as one derived from an amino ester, to generate an azomethine ylide intermediate. researchgate.net

This ylide then acts as a 1,3-dipole in a cycloaddition reaction. The proposed pathway involves a nucleophilic attack (Michael addition) of the carbanion center of the ylide onto the electrophilic β-carbon of the ethenesulfonyl moiety. This step forms a transient zwitterionic intermediate. researchgate.net Subsequent intramolecular cyclization through the attack of the nitrogen anion onto the iminium carbon closes the five-membered ring, yielding the pyrrolidine core. In cases where ethenesulfonyl fluoride is used, a final intramolecular SuFEx reaction can occur if a suitable nucleophile is present on the newly formed ring system. researchgate.net

Another potential mechanistic pathway for pyrrolidine synthesis involves radical cyclization. While not specific to 1-(ethenesulfonyl)pyrrolidine, biocatalytic systems have been shown to generate radical intermediates that undergo cyclization to form the pyrrolidine ring. nih.gov For instance, an enzyme could abstract a hydrogen atom to generate a carbon-centered radical, which then adds to a tethered alkene. This pathway highlights alternative strategies for activating substrates to form the desired heterocyclic core. nih.gov

Proposed Catalytic Cycle for Brønsted Base-Catalyzed Pyrrolidine Synthesis

| Step | Description | Intermediate |

|---|---|---|

| 1 | Deprotonation of the imine precursor by a Brønsted base. | Azomethine Ylide |

| 2 | Nucleophilic attack (Michael addition) of the ylide on the ethenesulfonyl acceptor. | Zwitterionic Adduct |

| 3 | Intramolecular cyclization (Mannich-type reaction). | Pyrrolidine Ring |

| 4 | Protonation and catalyst regeneration. | Final Product |

Catalysts are fundamental to the efficiency and selectivity of reactions involving the ethenesulfonyl group. The choice of catalyst can dramatically influence reaction rates and, critically, the stereochemical outcome.

Brønsted Bases: In the context of cycloadditions, Brønsted bases are essential for generating the nucleophilic species required to attack the electrophilic vinylsulfonamide. For example, in the reaction of imines with ethenesulfonyl fluorides, a base like triethylamine (B128534) is used to deprotonate the imine at the α-position, forming the reactive azomethine ylide. researchgate.net The basicity of the catalyst is crucial; it must be strong enough to deprotonate the precursor without promoting undesired side reactions. The efficiency of this process allows the reaction to proceed in high yields under mild conditions. researchgate.net

Metal Catalysts: While Brønsted bases catalyze reactions via nucleophile generation, metal catalysts operate through different mechanisms, often involving coordination to the reactants to control their geometry and electronic properties. Various metal complexes, including those of rhodium, copper, and palladium, are widely used in the synthesis of pyrrolidines. organic-chemistry.orgresearchgate.net For instance, copper and silver catalysts are often employed in asymmetric 1,3-dipolar cycloadditions of azomethine ylides. The metal center, coordinated to a chiral ligand, acts as a Lewis acid to activate the dipolarophile and creates a chiral environment that directs the approach of the 1,3-dipole, thereby controlling the stereochemistry of the final pyrrolidine product. rsc.org Similarly, rhodium catalysts can be used to generate α-imino carbenes which can undergo a series of rearrangements and cyclizations to form pyrrolidine structures. organic-chemistry.org

Kinetic and Thermodynamic Studies

The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) provides deep insight into the reactivity of the ethenesulfonyl moiety. Such studies are critical for comparing its reactivity with other Michael acceptors and for optimizing reaction conditions.

The reactivity of the ethenesulfonyl group is primarily dictated by the powerful electron-withdrawing nature of the SO₂ group, which lowers the energy of the LUMO of the C=C double bond, making it highly susceptible to nucleophilic attack. Kinetic studies of Michael additions, particularly with thiols (thiol-Michael addition), have demonstrated that vinyl sulfones and vinylsulfonamides are significantly more reactive than their acrylate and acrylamide (B121943) counterparts. researchgate.netnih.gov

For example, competitive experiments between ethyl vinyl sulfone (EVS) and hexyl acrylate (HA) showed that thiols react selectively with EVS, with the vinyl sulfone reaching 100% conversion while the acrylate remains largely unreacted. researchgate.net The rate of these reactions follows pseudo-first-order kinetics and is influenced by several factors:

The Nucleophile: The nature of the nucleophile (e.g., thiol, amine, enolate) and its nucleophilicity directly impact the reaction rate.

The Catalyst: The reaction is typically catalyzed by either a base or a nucleophile. The choice and concentration of the catalyst can be tuned to control the rate of polymerization in thiol-ene reactions. researchgate.net

The Solvent: The polarity and protic nature of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.

| Michael Acceptor | Relative Reactivity with Thiols | Key Factor |

|---|---|---|

| Vinyl Sulfonate | Highest | Strong inductive effect from sulfonate oxygen. nih.gov |

| Vinyl Sulfone | High | Strong electron-withdrawing SO₂ group. nih.gov |

| Vinylsulfonamide | High (faster than acrylamide) | Poor orbital overlap between N and S precludes electron-donating resonance. nih.gov |

| Acrylate | Moderate | Less powerful activation by the ester group. researchgate.net |

| Acrylamide | Lower | Electron-donating resonance from the amide nitrogen deactivates the double bond. nih.gov |

The electrophilicity of Michael acceptors can be quantified using scales such as Mayr's electrophilicity parameters. These parameters have been shown to correlate well with the reaction rates of vinyl compounds. researchgate.net The ethenesulfonyl moiety is considered a very strong electrophile. The lower reactivity of vinylsulfonamides compared to vinyl sulfonates can be attributed to the lower electronegativity of nitrogen versus oxygen. nih.gov However, vinylsulfonamides are still more reactive than acrylamides. This is because the poor sp³-d orbital overlap between the nitrogen and the sulfur atom prevents an effective electron-donating resonance effect, which would otherwise reduce the electrophilicity of the β-carbon. nih.gov

Recent studies have focused on modifying the sulfonamide group itself to tune the reactivity. For example, converting vinylsulfonamides to vinyl sulfonimidamides allows for functionalization at the imidic nitrogen. This provides a handle to modulate the electronic properties and, consequently, the electrophilicity and reactivity of the vinyl group, creating a range of reactivities that can be tailored for specific applications, such as covalent inhibitors. nih.govresearchgate.net

Stereochemical Control and Selectivity in Synthesis

Achieving stereochemical control is a central challenge in the synthesis of substituted pyrrolidines, which often contain multiple stereocenters. The planar nature of the reactants in cycloaddition reactions necessitates the use of chiral influences to induce facial selectivity.

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides to olefins, including vinylsulfonamides, is a powerful method for constructing enantioenriched pyrrolidines. rsc.org Stereocontrol is typically achieved by using a chiral catalyst that coordinates to one of the reactants. Chiral phosphoric acids, for example, can act as Brønsted acid catalysts that protonate the nitrogen of the nucleophile, guiding its approach to the electrophile through a network of hydrogen bonds in a well-defined transition state. whiterose.ac.uk

In metal-catalyzed versions, a chiral ligand bound to the metal (e.g., Cu(I) or Ag(I)) creates a chiral pocket around the active site. This complex then coordinates with the dipolarophile (the ethenesulfonyl compound), forcing the azomethine ylide to approach from a specific face, leading to high levels of diastereo- and enantioselectivity. The ability to access different stereoisomers by simply changing the catalyst or the geometry of the starting materials makes these methods highly versatile for building stereochemical diversity. rsc.orgnih.gov The conformational properties of the pyrrolidine ring itself are also influenced by its substituents, with effects like gauche and anomeric interactions playing a role in determining the final, most stable conformation of the product. beilstein-journals.org

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations could be instrumental in understanding the fundamental properties of 1-(Ethenesulfonyl)pyrrolidine. For instance, DFT has been used to analyze the vibrational frequencies and structure of molecules like di-vinyl sulfone, determining their most stable configurations. nih.govresearchgate.net Similarly, DFT calculations on a derivative, 1-(pyrrolidin-1-yl-methyl)-4-(thiophen-2-yl-methyl) tandfonline.comnih.govresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one, have been used to optimize its molecular structure, with results showing close agreement with experimental X-ray diffraction data.

Understanding the mechanism of reactions involving 1-(Ethenesulfonyl)pyrrolidine, such as its role as a Michael acceptor, requires a detailed map of the reaction pathway. nih.gov DFT calculations are adept at generating energy profiles, which plot the energy of a system as it progresses from reactants to products. These profiles reveal the energy of intermediates and, crucially, the transition states that connect them.

The highest point on a reaction pathway corresponds to the transition state, and its energy determines the activation energy and, therefore, the reaction rate. DFT can be used to locate and characterize the geometry of these fleeting transition states. For example, in the copolymerization of methyl vinyl sulfone with ethylene, DFT has been employed to calculate the energy barriers for monomer insertion, identifying the rate-determining steps. mdpi.com A similar approach for the reaction of 1-(Ethenesulfonyl)pyrrolidine with a nucleophile would involve calculating the free energy profile to identify the transition state for the Michael addition, providing insight into the reaction kinetics. researchgate.net

Table 1: Illustrative Data from a DFT-Calculated Reaction Energy Profile This table is a hypothetical representation of data that could be obtained from a DFT analysis of the Michael addition of a thiol (R-SH) to 1-(Ethenesulfonyl)pyrrolidine.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 1-(Ethenesulfonyl)pyrrolidine + R-SH | 0.0 |

| Transition State | Nucleophilic attack of thiol on the vinyl group | +15.2 |

| Intermediate | Carbanion intermediate | -5.8 |

| Product | Thioether adduct | -12.5 |

When a reaction can yield multiple products, the outcome is governed by either kinetic or thermodynamic control. libretexts.orgwikipedia.org

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, meaning it has the lowest activation energy. This is known as the kinetic product. libretexts.orgjackwestin.com

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can become reversible, allowing equilibrium to be established. The major product will be the most stable one (lowest in energy), known as the thermodynamic product. libretexts.orgwikipedia.org

DFT calculations can predict which product will be favored under different conditions by calculating the activation energies for all possible pathways and the relative energies of the final products. masterorganicchemistry.com For a reaction involving 1-(Ethenesulfonyl)pyrrolidine, such as addition to an unsymmetrical reagent, DFT could determine if the reaction is likely to be under kinetic or thermodynamic control by comparing the transition state energies (kinetics) with the product stabilities (thermodynamics). reddit.com

The activation strain model, also known as distortion-interaction analysis, is a powerful tool used to understand the origins of activation barriers in chemical reactions. nih.gov This model deconstructs the activation energy into two key components:

Distortion Energy (or Activation Strain): The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state. nih.gov

Interaction Energy: The actual interaction (e.g., electrostatic, orbital, steric) between the distorted reactant molecules in the transition state. nih.gov

This analysis provides deep mechanistic insights by revealing whether the barrier to reaction is dominated by the energy needed to bend and stretch the reactants into a reactive conformation or by the electronic interactions between them. This model has been applied to various reactions, including cycloadditions and substitutions. nih.gov Applying this to the reaction of 1-(Ethenesulfonyl)pyrrolidine would clarify whether the reactivity of the vinyl sulfone group is primarily governed by the ease with which the molecule can distort to accept a nucleophile or by the strength of the stabilizing interactions in the transition state.

Molecular Modeling and Simulation for Conformational Analysis

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and interactions. The pyrrolidine (B122466) ring is known to adopt non-planar "envelope" or "twist" conformations, and the orientation of the ethenesulfonyl group relative to this ring will significantly influence the molecule's properties.

Molecular modeling techniques, including molecular mechanics and quantum mechanical methods like DFT, can be used to explore the conformational landscape of 1-(Ethenesulfonyl)pyrrolidine. By calculating the energies of different spatial arrangements (conformers), researchers can identify the lowest-energy (most stable) conformations. Studies on other sulfonamides have shown that even weak intramolecular interactions can significantly alter conformational preferences. mdpi.com For vinylsulfonamide, DFT and ab initio calculations have predicted the most stable conformer by analyzing the internal rotation around the C-S bond. researchgate.net A similar computational study on 1-(Ethenesulfonyl)pyrrolidine would reveal the preferred puckering of the pyrrolidine ring and the rotational preference of the sulfonyl group, which are crucial for understanding its interactions with biological targets or other reactants.

Advanced Computational Modeling Techniques for Structure-Reactivity Relationship Prediction

Predicting how changes in a molecule's structure will affect its chemical reactivity or biological activity is a central goal of computational chemistry. For a class of compounds like vinyl sulfones, which are known to act as covalent inhibitors in biological systems, understanding the structure-activity relationship (SAR) is key for drug design. tandfonline.comnih.gov

Computational techniques can be used to build predictive models. By calculating various molecular descriptors (e.g., electronic properties like orbital energies, steric properties, and charge distributions) for a series of related vinyl sulfone compounds, one can develop a quantitative structure-activity relationship (QSAR) model. reddit.com This model would correlate these descriptors with experimentally observed reactivity. For 1-(Ethenesulfonyl)pyrrolidine and its derivatives, such a model could predict how substituting the pyrrolidine ring or the vinyl group would modulate its reactivity as a Michael acceptor, guiding the synthesis of analogs with fine-tuned properties. nih.gov

Advanced Analytical and Spectroscopic Characterization of 1 Ethenesulfonyl Pyrrolidine Compounds

Comprehensive Structural Elucidation

The molecular structure of 1-(ethenesulfonyl)pyrrolidine compounds is unequivocally established through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1-(ethenesulfonyl)pyrrolidine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the pyrrolidine (B122466) and ethenesulfonyl moieties.

In the ¹H NMR spectrum, the protons of the pyrrolidine ring typically appear as multiplets in the upfield region. The protons on the carbons adjacent to the nitrogen atom are expected to be deshielded and resonate at a lower field compared to the other pyrrolidine protons. The vinyl protons of the ethenesulfonyl group exhibit characteristic signals in the olefinic region of the spectrum, often as a complex splitting pattern due to geminal, cis, and trans couplings.

In the ¹³C NMR spectrum, the carbon atoms of the pyrrolidine ring will show distinct signals in the aliphatic region. The carbons attached to the nitrogen will be shifted downfield. The two carbons of the ethenyl group will resonate in the olefinic region, and their chemical shifts can provide information about the electronic environment of the double bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(Ethenesulfonyl)pyrrolidine

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Hα (vinyl) | 6.0 - 6.5 (m) | - |

| Hβ (vinyl) | 5.8 - 6.2 (m) | - |

| Hγ (vinyl) | 6.5 - 7.0 (dd) | - |

| N-CH₂ | 3.2 - 3.6 (t) | 45 - 50 |

| C-CH₂-C | 1.8 - 2.2 (m) | 20 - 25 |

| Cα (vinyl) | - | 125 - 130 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of 1-(ethenesulfonyl)pyrrolidine and to gain insights into its fragmentation pathways. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. The molecular formula for 1-(ethenesulfonyl)pyrrolidine is C6H11NO2S, with a monoisotopic mass of 161.05103 g/mol nih.govuni.lu.

Electron ionization (EI) and electrospray ionization (ESI) are common techniques used to generate ions for MS analysis. The fragmentation pattern observed in the mass spectrum can be characteristic of the compound's structure. For 1-(ethenesulfonyl)pyrrolidine, common fragmentation pathways may involve the loss of the ethenesulfonyl group or cleavage of the pyrrolidine ring.

Table 2: Predicted Collision Cross Section Data for 1-(Ethenesulfonyl)pyrrolidine

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 162.0583 | 133.7 |

Data obtained from computational predictions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(ethenesulfonyl)pyrrolidine will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The sulfonyl group (SO₂) will show strong, characteristic asymmetric and symmetric stretching vibrations. The carbon-carbon double bond (C=C) of the ethenyl group will have a stretching vibration in the 1600-1680 cm⁻¹ region. The C-H bonds of the vinyl group and the pyrrolidine ring will also have distinct stretching and bending vibrations. The absence of an N-H stretching band confirms the tertiary nature of the amine in the pyrrolidine ring.

Table 3: Characteristic IR Absorption Frequencies for 1-(Ethenesulfonyl)pyrrolidine

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| SO₂ | Asymmetric Stretch | 1300 - 1350 | Strong |

| SO₂ | Symmetric Stretch | 1120 - 1160 | Strong |

| C=C | Stretch | 1600 - 1680 | Medium |

| C-H (vinyl) | Stretch | 3010 - 3095 | Medium |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium-Strong |

Determination of Absolute and Relative Stereochemistry

For derivatives of 1-(ethenesulfonyl)pyrrolidine that contain stereocenters, determining the absolute and relative stereochemistry is essential. This is typically achieved through X-ray crystallography for crystalline compounds and chiral chromatography for the analysis of enantiomeric mixtures.

X-ray Crystallography for Crystalline Forms

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry nih.govnih.govmdpi.comresearchgate.net. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct a detailed electron density map of the molecule, revealing the precise spatial arrangement of all atoms.

For chiral derivatives of 1-(ethenesulfonyl)pyrrolidine that can be crystallized, X-ray crystallography can unambiguously establish the configuration of each stereocenter. This method is particularly valuable for complex molecules with multiple stereocenters where other spectroscopic methods may not provide a complete stereochemical assignment.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

When a derivative of 1-(ethenesulfonyl)pyrrolidine is synthesized as a mixture of enantiomers, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used technique for this purpose juniperpublishers.comnih.govresearchgate.netheraldopenaccess.usgcms.cz.

In chiral chromatography, the enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP). The CSP is a solid support that has been modified with a chiral selector. As the enantiomeric mixture passes through the column, one enantiomer will interact more strongly with the CSP and will therefore be retained longer, resulting in its separation from the other enantiomer. The ratio of the peak areas in the resulting chromatogram can be used to calculate the enantiomeric excess. Chiral derivatizing agents can also be used to form diastereomers that can be separated on a non-chiral column juniperpublishers.comchiralpedia.com.

In Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions involving 1-(ethenesulfonyl)pyrrolidine and its derivatives is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. In situ spectroscopic techniques provide a powerful means to achieve this by analyzing the reaction mixture directly as the transformation occurs, without the need for sample extraction. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a particularly valuable tool for this purpose. xjtu.edu.cn By inserting a robust Attenuated Total Reflection (ATR) probe directly into the reaction vessel, spectra can be collected continuously, creating a "molecular video" of the reaction. mdpi.com For reactions involving 1-(ethenesulfonyl)pyrrolidine, such as Michael additions or polymerizations, specific vibrational bands can be tracked to monitor the consumption of reactants and the formation of products.

Key vibrational frequencies that can be monitored include:

The disappearance of the C=C stretching vibration of the vinyl group (typically around 1620-1640 cm⁻¹) indicates the consumption of the 1-(ethenesulfonyl)pyrrolidine reactant.

Changes in the symmetric and asymmetric stretching vibrations of the sulfonyl group (SO₂) (around 1160 cm⁻¹ and 1350 cm⁻¹, respectively) can provide insight into the electronic environment of the sulfur atom as the reaction progresses.

The appearance of new bands corresponding to the newly formed chemical bonds in the product molecule.

The data gathered allows for the generation of concentration profiles over time, which is essential for detailed kinetic analysis.

Table 1: Hypothetical In Situ FTIR Monitoring of a Michael Addition Reaction

| Time (minutes) | Reactant Peak Intensity (C=C stretch at ~1630 cm⁻¹) | Product Peak Intensity (e.g., C-N stretch at ~1100 cm⁻¹) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.52 | 0.48 |

| 30 | 0.28 | 0.72 |

| 60 | 0.05 | 0.95 |

| 90 | <0.01 | >0.99 |

In addition to FTIR, other in situ techniques like Raman spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed. Raman spectroscopy is highly sensitive to the symmetric vibrations of non-polar functional groups, making it complementary to FTIR for monitoring the vinyl group. xmu.edu.cn While less commonly used for real-time monitoring due to longer acquisition times, in situ NMR can provide highly detailed structural information about the species present in the reaction mixture at any given point. irdg.org

Other Advanced Characterization Methods for Molecular Architectures

Beyond real-time monitoring, a suite of advanced analytical techniques is employed to fully characterize the static molecular architecture of 1-(ethenesulfonyl)pyrrolidine and its derivatives. These methods provide detailed information on molecular weight, connectivity, three-dimensional structure, and crystalline arrangement.

Mass Spectrometry (MS): Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of a compound. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, often forming adducts with protons ([M+H]⁺), sodium ions ([M+Na]⁺), or other species. acdlabs.comucdavis.edu High-resolution mass spectrometry (HRMS) can provide the exact mass with enough accuracy to help determine the molecular formula. The fragmentation pattern obtained from techniques like tandem mass spectrometry (MS/MS) offers valuable clues about the compound's structure. For 1-(ethenesulfonyl)pyrrolidine, predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for different adducts. uni.lu

Table 2: Predicted Mass Spectrometry Adducts and Collision Cross Section (CCS) for 1-(Ethenesulfonyl)pyrrolidine (C₆H₁₁NO₂S)

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 162.05834 | 133.7 |

| [M+Na]⁺ | 184.04028 | 141.7 |

| [M+K]⁺ | 200.01422 | 140.0 |

| [M+NH₄]⁺ | 179.08488 | 155.3 |

| [M-H]⁻ | 160.04378 | 136.0 |

Data sourced from PubChem. uni.lu

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. researchgate.netnih.gov It provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the pyrrolidine ring and the geometry around the sulfonyl group. Furthermore, it elucidates the supramolecular arrangement in the solid state, showing intermolecular interactions such as hydrogen bonds and van der Waals forces that dictate the crystal packing. nih.govmdpi.com This technique is invaluable for establishing the absolute stereochemistry of chiral derivatives.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. While standard ¹H and ¹³C NMR spectra confirm the presence of the key functional groups in 1-(ethenesulfonyl)pyrrolidine, advanced 2D NMR techniques are required for unambiguous assignment and detailed structural analysis of more complex derivatives. ipb.pt

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, mapping the connectivity of hydrogen atoms within the pyrrolidine ring and the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying connectivity across quaternary carbons and heteroatoms, such as the linkage between the sulfonyl group and the pyrrolidine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, helping to determine the molecule's preferred conformation and relative stereochemistry.

These advanced methods, used in combination, provide a comprehensive and unambiguous characterization of the molecular architecture of 1-(ethenesulfonyl)pyrrolidine and its reaction products.

Contemporary Developments and Future Research Trajectories in 1 Ethenesulfonyl Pyrrolidine Chemistry

Innovations in Synthetic Methodologies and Reagent Design

The development of efficient and novel synthetic routes to 1-sulfonylpyrrolidines is a dynamic area of research, driven by the biological significance of this structural motif. researchgate.net While direct synthesis of 1-(ethenesulfonyl)pyrrolidine is not extensively detailed, innovations in the broader synthesis of vinyl sulfonamides and 1-sulfonylpyrrolidines highlight modern synthetic strategies that are directly applicable.

A primary strategy for forming the 1-sulfonylpyrrolidine core is through cycloaddition reactions. researchgate.net These methods offer high regio- and stereoselectivity, which is crucial for creating optically pure compounds. researchgate.net For instance, novel two-step stereoselective syntheses of functionalized pyrrolidines from homopropargylic sulfonamides have been developed, featuring mild conditions and a broad substrate scope. researchgate.net Another innovative approach involves the oxidative sulfonamidation of 1,5-hexadiene, which can yield 2,5-bis(iodomethyl)-1-(arenesulfonyl)pyrrolidines, key precursors to more complex frameworks. researchgate.net

In terms of reagent design, new methods for creating the vinyl sulfonamide group itself have emerged. One such method is the Horner reaction, utilizing a stable, easily prepared diphenylphosphorylmethanesulfonamide reagent that reacts with various aldehydes to produce vinyl sulfonamides, consistently yielding the trans isomer. organic-chemistry.org Another advanced strategy circumvents the instability of certain sulfonyl chloride reagents by employing a stepwise approach where an amine is first sulfonylated with 1-bromoethane-1-sulfonyl chloride, followed by displacement of the bromide and subsequent oxidation to form the terminal vinyl sulfonamide. nih.gov This α-selenoether protection strategy allows for the synthesis of vinyl sulfonamides in high purity without the need for chromatography of the final electrophilic product. nih.gov

| Methodology | Key Reagents/Catalysts | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Stereoselective Cyclization | Homopropargylic sulfonamides, Nucleophiles | Functionalized 2,5-cis-disubstituted pyrrolidines | Mild conditions, high diastereoselectivity (>99:1 dr) | researchgate.net |

| Horner Reaction | Diphenylphosphorylmethanesulfonamide, Aldehydes | trans-Vinyl sulfonamides | Stable reagent, high stereoselectivity for trans isomer | organic-chemistry.org |

| α-Selenoether Oxidation Strategy | 1-bromoethane-1-sulfonyl chloride, Phenyl selenide, NaIO₄ | Terminal vinyl sulfonamides | High purity, avoids unstable intermediates, no final chromatography | nih.gov |

| One-Pot Cyclization | 4,4-diethoxybutan-1-amine, Sulfonyl chlorides | 1-Sulfonyl-2-ethoxypyrrolidines | One-pot efficiency, creates valuable intermediates | researchgate.net |

Exploration of Novel Reaction Pathways and Transformational Sequences

The ethenesulfonyl group of 1-(ethenesulfonyl)pyrrolidine is a potent Michael acceptor and a versatile dipolarophile, opening avenues for novel and complex chemical transformations. Its reactivity is central to constructing diverse molecular scaffolds.

One of the most powerful applications of vinyl sulfones is in [3+2] cycloaddition reactions. mdpi.com Theoretical studies on the reaction between azomethine ylides and phenyl vinyl sulphone confirm a highly polar, low-activation-energy pathway, leading to the formation of complex spirooxindoles with high regio- and stereoselectivity. mdpi.com This highlights the potential of 1-(ethenesulfonyl)pyrrolidine to act as the electron-deficient component in similar 1,3-dipolar cycloadditions to generate highly substituted pyrrolidine (B122466) rings, which are prevalent in bioactive molecules. nih.govnih.gov

Furthermore, the vinyl sulfonamide moiety is increasingly utilized in "click" chemistry, particularly in thiol-Michael addition reactions for peptide macrocyclization. nih.govrsc.org The vinyl sulfonamide group demonstrates reactivity comparable to or even faster than commonly used acrylates and significantly faster than acrylamides. nih.gov This enhanced reactivity is attributed to the sulfur atom's ability to stabilize the transient α-carbanion intermediate. nih.gov This makes 1-(ethenesulfonyl)pyrrolidine an excellent candidate for bioconjugation and the synthesis of constrained cyclic peptides, which often exhibit improved stability and efficacy. nih.gov

The strategic pairing of the vinyl sulfonamide moiety with other functional groups within a molecule enables a variety of diversity-oriented ring-closure reactions, including intramolecular Michael additions, Heck reactions, and ring-closing metathesis, to produce a wide array of skeletally diverse cyclic sulfonamides (sultams). enamine.net

| Reaction Type | Reaction Partners | Resulting Structure | Significance | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Azomethine Ylide + Phenyl Vinyl Sulphone | Spirooxindole-pyrrolidine | High regio- and stereoselectivity for complex heterocycles | mdpi.com |

| Thiol-Michael Addition ("Click" Chemistry) | Cysteine Thiol + Vinyl Sulfonamide | Thioether-linked macrocycle | Rapid kinetics for on-resin peptide cyclization | nih.govrsc.org |

| Intramolecular Michael Addition | Functionalized Vinyl Sulfonamides | 5-8 membered sultams (cyclic sulfonamides) | Diversity-oriented synthesis of varied ring sizes | enamine.net |

| 1,4-Michael Addition with Proteins | Vinyl Sulfonamide + Lysine ε-amino group | Covalent protein-ligand conjugate | Traceless covalent modification of biological targets | acs.org |

Integration with Flow Chemistry and Sustainable Synthesis Principles

The push towards greener and more efficient chemical manufacturing has spurred the integration of flow chemistry and sustainable principles into the synthesis of heterocyclic compounds like pyrrolidines. researchgate.net

Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing for reactions involving hazardous or unstable intermediates. A combination of flow and batch methods has been successfully used to assemble libraries of drug-like trisubstituted pyrrolidines. researchgate.net Such an integrated approach demonstrates how microreactor technologies can be used to accelerate the generation of pharmaceutically important structures. researchgate.net For example, the synthesis of pyrrolidines via dipolar cycloadditions using unstable azomethine ylides is an ideal candidate for a sealed flow reactor, enhancing safety and control. researchgate.net

In line with sustainable synthesis, several eco-friendly methodologies have been developed. These include:

Solvent-Free Reactions: Asymmetric aldol (B89426) reactions have been successfully conducted using proline-based organocatalysts under solvent-free, high-speed ball milling conditions, resulting in shorter reaction times and higher stereoselectivity compared to conventional methods. mdpi.com

Recyclable Catalysts: The synthesis of dispirooxindolopyrrolidines has been achieved in an ionic liquid which acts as both the solvent and a recyclable catalyst. mdpi.com Similarly, naturally abundant carbohydrates like cellulose (B213188) have been converted into solid acid catalysts for the diastereoselective synthesis of pyrrolidines, offering excellent cost-effectiveness and recyclability. acs.org

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has had a significant impact on pyrrolidine synthesis, increasing synthetic efficiency and aligning with the principles of green chemistry. nih.gov

These advancements demonstrate a clear trajectory towards making the synthesis and subsequent reactions of compounds like 1-(ethenesulfonyl)pyrrolidine more efficient, safer, and environmentally benign.

Expansion of Synthetic Utility for Advanced Chemical Building Blocks

The unique structural and reactive properties of 1-(ethenesulfonyl)pyrrolidine position it as a valuable precursor for creating advanced chemical building blocks, particularly for drug discovery. nih.govlifechemicals.com The pyrrolidine scaffold itself is prized for its three-dimensional character, which allows for a more thorough exploration of pharmacophore space compared to flat, aromatic rings. nih.govnih.gov

A significant application is in the synthesis of spirocyclic pyrrolidines . These structures, where two rings share a single atom, are increasingly sought after in medicinal chemistry for their conformational rigidity and novel chemical space. Novel two-step syntheses from common ketones have been developed to produce spirocyclic pyrrolidines, which serve as the core of antibacterial agents like Sitafloxacin. researchgate.net The reactivity of 1-(ethenesulfonyl)pyrrolidine in cycloaddition reactions makes it an ideal component for constructing such spiro-heterocyclic systems. mdpi.comresearchgate.net

Beyond spirocycles, the pyrrolidine sulfonamide framework is a key component in a variety of potent and selective bioactive molecules. For example, pyrrolidine sulfonamides have been developed as selective antagonists for the Transient Receptor Potential Vanilloid-4 (TRPV4), a target for new heart failure medicines. figshare.com The development of these compounds often involves extensive structure-activity relationship (SAR) studies where modifications to the pyrrolidine and sulfonamide components are used to fine-tune potency and pharmacokinetic properties. figshare.com

Q & A

Q. What are the best practices for reporting crystallographic and spectroscopic data to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.